molecular formula C10H14ClNO3 B6220090 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride CAS No. 2751615-12-8

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride

Cat. No.: B6220090
CAS No.: 2751615-12-8
M. Wt: 231.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is a chemical compound with a molecular formula of C10H14ClNO3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the development of cardiovascular drugs and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 3-aminopropanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2751615-12-8

Molecular Formula

C10H14ClNO3

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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